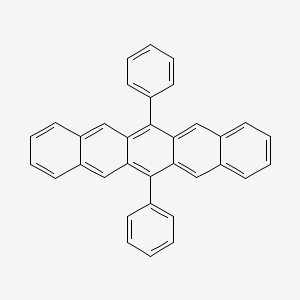

6,13-Diphenylpentacene

Description

Structure

3D Structure

Properties

IUPAC Name |

6,13-diphenylpentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCSVQKCECNEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458575 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76727-11-2 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76727-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,13-Diphenylpentacene molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 6,13-Diphenylpentacene

Authored by: Gemini, Senior Application Scientist

Abstract

6,13-Diphenylpentacene (DPP) represents a significant advancement in the field of organic electronics, building upon the foundational semiconducting properties of pentacene. The strategic addition of phenyl groups at the 6 and 13 positions profoundly alters the molecule's structural, electronic, and solid-state packing characteristics. This guide provides a comprehensive technical analysis of the molecular architecture of DPP, exploring its unique conformational landscape and the direct implications for its performance in electronic devices. We will dissect the causality behind its enhanced stability and distinct packing motifs, offering field-proven insights for researchers and professionals in materials science and drug development.

Introduction: The Rationale for Pentacene Functionalization

Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene rings, is a benchmark p-type organic semiconductor, celebrated for its high charge carrier mobility in its crystalline form.[1][2] However, the practical application of unsubstituted pentacene is hampered by two critical limitations: poor solubility in common organic solvents and significant instability in the presence of air and light, leading to rapid photo-oxidation.[2][3]

To overcome these deficiencies, chemical functionalization of the pentacene core has become a primary strategy. The introduction of substituent groups serves several key purposes:

-

Enhanced Solubility: Bulky side groups can disrupt the strong intermolecular packing, increasing solubility and enabling solution-based processing techniques.

-

Improved Stability: Substituents can sterically hinder the approach of oxygen and other reactive species to the electron-rich pentacene core.[4][5] Electronically, they can also modulate the frontier molecular orbital (HOMO/LUMO) energy levels, reducing the driving force for oxidation.[6][7]

-

Tuning of Electronic Properties: The nature and position of the substituents allow for precise control over the HOMO-LUMO gap, influencing the material's optical and electronic characteristics.[4]

-

Control over Solid-State Packing: The size and shape of the substituents dictate the intermolecular arrangement in the solid state, moving from the traditional herringbone structure of pentacene to other motifs like π-stacking, which directly impacts charge transport efficiency.[2][8]

6,13-Diphenylpentacene (DPP) emerges as a canonical example of this strategy. The phenyl groups provide a balance of steric protection and electronic modification, making it a highly stable and fluorescent material widely used in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells.

The Molecular Architecture of 6,13-Diphenylpentacene

The fundamental structure of DPP consists of the planar pentacene backbone with two phenyl rings attached to the central carbon atoms (C6 and C13).

| Property | Value | Source |

| Chemical Formula | C₃₄H₂₂ | [9][10] |

| Molecular Weight | 430.54 g/mol | |

| IUPAC Name | 6,13-diphenylpentacene | [9] |

| CAS Number | 76727-11-2 | [9] |

A critical feature of the DPP molecule is the conformation of the phenyl substituents relative to the pentacene core. Due to steric hindrance between the hydrogen atoms on the phenyl rings and the adjacent portions of the pentacene backbone, the phenyl groups are significantly twisted out of the plane of the pentacene core. This dihedral angle is a defining characteristic of the molecule's three-dimensional shape. X-ray crystallographic studies and computational modeling confirm this non-planar geometry.[7][9]

Caption: 2D representation of the 6,13-diphenylpentacene molecular structure.

Conformational Landscape: The Phenyl Group Twist

The single C-C bonds connecting the phenyl substituents to the pentacene core allow for rotation. However, this rotation is not free but is governed by a potential energy surface defined by steric and electronic interactions.

-

Energetic Minima: Computational studies, primarily using Density Functional Theory (DFT), show that the lowest energy conformation corresponds to a significant twist, with reported dihedral angles typically in the range of 50-70 degrees.[7] This twisted state represents a compromise, minimizing the severe steric clash that would occur in a planar conformation while still allowing for some degree of electronic communication between the phenyl groups and the pentacene core.

-

Rotational Barrier: The energy barrier to rotate the phenyl groups through a planar or perpendicular orientation is relatively low. This implies that at room temperature, the molecule is not static but can undergo conformational fluctuations.

-

Solid-State vs. Solution: In solution, the molecule can explore a range of conformations around the energetic minimum. However, upon crystallization, intermolecular forces (crystal packing forces) "lock" the molecule into a specific conformation.[11] This solid-state conformation is typically very close to the calculated gas-phase minimum energy structure, but slight variations can occur to optimize intermolecular interactions.

Caption: Energy landscape showing the stable twisted and unstable planar conformers.

Impact of Conformation on Crystal Packing and Properties

The pronounced twist of the phenyl groups is the single most important factor determining the solid-state properties of DPP. It fundamentally prevents the edge-to-face "herringbone" packing characteristic of unsubstituted pentacene.

-

Packing Motif: The bulky, out-of-plane phenyl groups enforce a greater separation between the pentacene cores of adjacent molecules. This leads to a molecular arrangement that often features slipped-stack or other complex three-dimensional motifs, rather than direct cofacial π-stacking.[5] This increased intermolecular distance has a profound effect on electronic coupling.

-

Electronic Coupling and Charge Transport: In organic semiconductors, charge transport occurs via "hopping" between adjacent molecules. The efficiency of this process is highly dependent on the spatial overlap of the π-orbitals. While the herringbone structure of pentacene provides good 2D charge transport pathways, the packing in DPP, dictated by its twisted conformation, results in different intermolecular electronic coupling. This often leads to lower, more isotropic charge mobility compared to single-crystal pentacene but is compensated by vastly improved material stability.[8]

-

Photostability: The steric bulk of the twisted phenyl groups provides a physical shield for the pentacene core, inhibiting the dimerization and oxidation reactions that plague the parent molecule.[4][6] Electronically, the substituents also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can decrease the thermodynamic driving force for photooxidation.[7]

| Property | Unsubstituted Pentacene | 6,13-Diphenylpentacene (DPP) | Causality of Difference |

| Solid-State Packing | Herringbone | Slipped-Stack / 3D Motif | Steric hindrance from twisted phenyl groups.[2][5] |

| Solubility | Very Low | Moderate | Phenyl groups disrupt efficient packing, weakening intermolecular forces. |

| Air/Light Stability | Low | High | Steric protection and electronic modification from phenyl groups.[4][6] |

| Charge Mobility | High (Anisotropic) | Moderate (More Isotropic) | Packing motif alters intermolecular electronic coupling.[8] |

| λmax (absorption) | ~665 nm (in solution) | ~308 nm (in dichloromethane) | Phenyl groups alter the π-electron system and frontier orbital energies. |

Experimental Methodologies for Synthesis and Characterization

Synthesis of 6,13-Diphenylpentacene

A common and effective route to DPP starts from the commercially available 6,13-pentacenequinone. The protocol involves a Grignard reaction followed by reductive aromatization.

Protocol: Synthesis of DPP from 6,13-Pentacenequinone

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add 6,13-pentacenequinone to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add anhydrous tetrahydrofuran (THF) to dissolve/suspend the quinone.

-

Grignard Addition: Slowly add a solution of phenylmagnesium bromide (typically 2.5-3.0 equivalents) in THF to the flask at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude diol intermediate.

-

Reductive Aromatization: Dissolve the crude diol in a suitable solvent (e.g., acetic acid). Add a reducing agent, such as potassium iodide (KI) and sodium hyposulfite (Na₂S₂O₄), and heat the mixture to reflux for 2-4 hours. The solution should develop a deep red/purple color characteristic of DPP.[1]

-

Isolation and Purification: Cool the reaction mixture. The DPP product often precipitates out of the solution. Collect the solid by vacuum filtration. Wash the solid sequentially with water, ethanol, and hexane to remove impurities. Further purification can be achieved by column chromatography or, for high-purity electronic grade material, by temperature-gradient vacuum sublimation.

Caption: Workflow for the synthesis and characterization of 6,13-diphenylpentacene.

Characterization Techniques

-

Single-Crystal X-Ray Diffraction (SC-XRD): This is the definitive technique for determining the precise molecular structure and solid-state packing of DPP. By obtaining a high-quality single crystal, one can measure bond lengths, bond angles, and, most importantly, the dihedral angle of the phenyl groups. It also reveals the unit cell parameters and the intermolecular arrangement within the crystal lattice.

-

Computational Modeling (DFT): DFT is used to corroborate experimental findings and provide insights where experiments are difficult. It is employed to:

-

Calculate the minimum energy conformation and the rotational energy barrier of the phenyl groups.

-

Predict HOMO and LUMO energy levels, which correlate with ionization potential and electron affinity.

-

Simulate theoretical absorption spectra to compare with experimental UV-Vis data.

-

-

Spectroscopy (NMR, UV-Vis): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized DPP. UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical properties, such as the optical bandgap and emission characteristics.

Conclusion

The molecular structure and conformation of 6,13-diphenylpentacene are inextricably linked to its function as a high-performance organic semiconductor. The strategic placement of phenyl groups induces a significant twist in the molecular geometry, a feature that is central to its enhanced stability and unique solid-state packing. This structural modification mitigates the primary drawbacks of unsubstituted pentacene, namely its poor stability and insolubility, while creating a material with valuable optical and electronic properties. This guide has demonstrated that understanding the causality—from the steric hindrance driving the phenyl twist to the resulting changes in crystal packing and electronic coupling—is essential for the rational design of next-generation organic electronic materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11201250, 6,13-Diphenylpentacene. Available: [Link]

-

Payne, M. M., Parkin, S. R., & Anthony, J. E. (2005). Substituent Effects in Pentacenes: Gaining Control over HOMO−LUMO Gaps and Photooxidative Resistances. Journal of the American Chemical Society, 127(22), 8028–8029. Available: [Link]

-

Miller, R. et al. (2005). Substituent Effects in Pentacenes: Gaining Control over HOMO-LUMO Gaps and Photooxidative Resistances. ResearchGate. Available: [Link]

-

Dunn, T. J., & Zhuravlev, F. A. (2012). An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor. Materials Sciences and Applications, 3(4), 211-218. Available: [Link]

-

Wikipedia contributors. (2023). Pentacene. Wikipedia, The Free Encyclopedia. Available: [Link]

-

LookChem. (2024). 6,13-dibromo-6,13-diphenyl-6,13-dihydro-pentacene. Available: [Link]

-

LookChem. (2024). 6,13-Diphenylpentacene. Available: [Link]

-

Reyes-Quintana, A. et al. (2017). Fast and inexpensive synthesis of pentacene using 6,13-pentacenequinone as precursor. Journal of Molecular Structure, 1152, 293-298. Available: [Link]

-

Maliakal, A. J. et al. (2008). Photostability of pentacene and 6,13-disubstituted pentacene derivatives: a theoretical and experimental mechanistic study. Photochemical & Photobiological Sciences, 7(12), 1463-1468. Available: [Link]

-

Nandi, A. et al. (2022). Photophysics of Dibenzo[a,l]pentacene upon Monomer to Thin Film Transformation: Enhanced Visible Light Absorption and Ultrafast Singlet Fission. The Journal of Physical Chemistry C, 126(30), 12868–12876. Available: [Link]

-

Hincapié, D. et al. (2013). Influence of substitution on the optical properties of functionalized pentacene monomers and crystals: Experiment and theory. arXiv. Available: [Link]

-

Wang, X. et al. (2018). 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy. Chemical Communications, 54(76), 10733-10736. Available: [Link]

-

Liu, C. et al. (2020). A polymorph of the 6,13-dichloropentacene organic semiconductor: Crystal structure, semiconductor measurements and band structure calculations. ResearchGate. Available: [Link]

-

Liu, J. et al. (2017). Phenyl Substitution in Tetracene: A Promising Strategy to Boost Charge Mobility in Thin Film Transistors. Journal of Materials Chemistry C, 5(11), 2829-2834. Available: [Link]

-

D'Abbraccio, M. D. et al. (2022). Computational study of novel pentacene derivatives: Prediction of structural, electronic, and optical properties. Journal of Computational Chemistry, 43(28), 1930-1940. Available: [Link]

-

Siegrist, T. et al. (2002). 6,13-dihydropentacene and pentacene single co-crystals. ResearchGate. Available: [Link]

-

Tautz, R. et al. (2013). Influence of N-introduction in pentacene on the electronic structure and excited electronic states. Physical Chemistry Chemical Physics, 15(31), 12978-12985. Available: [Link]

-

Jürgensen, A. et al. (2020). Synthesis of 6,13-difluoropentacene. Beilstein Journal of Organic Chemistry, 16, 2186–2191. Available: [Link]

-

Galek, P. T. A. et al. (2014). Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. Chemical Science, 5(8), 3173-3182. Available: [Link]

-

Payne, M. M. et al. (2002). Synthesis and Solid-State Structures of 6,13-Bis(trifluoromethyl)- and 6,13-Dialkoxypentacene. ResearchGate. Available: [Link] trifluoromethyl-_and_613-Dialkoxypentacene

Sources

- 1. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentacene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Photostability of pentacene and 6,13-disubstituted pentacene derivatives: a theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unict.it [iris.unict.it]

- 8. researchgate.net [researchgate.net]

- 9. 6,13-Diphenylpentacene | C34H22 | CID 11201250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape - Chemical Science (RSC Publishing) [pubs.rsc.org]

Electronic properties of 6,13-Diphenylpentacene single crystal

An In-depth Technical Guide to the Electronic Properties of 6,13-Diphenylpentacene Single Crystals

Authored by: Gemini, Senior Application Scientist

Abstract

6,13-Diphenylpentacene (DPP) has emerged as a significant organic semiconductor, building upon the foundational understanding of its parent molecule, pentacene. The addition of phenyl groups at the 6 and 13 positions profoundly alters its material properties, enhancing ambient stability and modifying its crystal packing, which in turn dictates its electronic behavior. This guide provides a comprehensive exploration of the electronic properties of DPP single crystals. We delve into the fundamental charge transport physics, detail methodologies for crystal growth and device fabrication, and analyze the critical factors that govern performance. This document is intended for researchers and engineers in materials science and organic electronics, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Phenyl Functionalization in Pentacene

Pentacene is a benchmark material in organic electronics, renowned for its high charge carrier mobility. However, its susceptibility to oxidation limits its practical application. The strategic functionalization of the pentacene core is a key approach to overcoming this limitation. In 6,13-diphenylpentacene, the phenyl rings attached to the central acene core serve two primary functions:

-

Enhanced Stability: The phenyl groups provide steric hindrance, protecting the most reactive sites of the pentacene backbone (carbons 6 and 13) from oxygen and other atmospheric contaminants.

-

Modulated Crystal Packing: The bulky phenyl substituents disrupt the herringbone packing characteristic of pristine pentacene, leading to a π-stacking motif. This change in intermolecular arrangement is central to the material's electronic properties, as charge transport in organic crystals is critically dependent on the overlap of molecular orbitals between adjacent molecules.

This guide will systematically dissect the consequences of this molecular design, focusing exclusively on the intrinsic properties revealed through the study of highly ordered single crystals.

Caption: Logical flow from the pentacene core to the properties of DPP.

Crystal Structure and Anisotropic Nature

The electronic properties of molecular crystals are inherently anisotropic, meaning they differ along various crystallographic directions. This is a direct consequence of the specific, ordered arrangement of molecules in the crystal lattice. In DPP, the molecules typically arrange in a π-stacking fashion, where the planar pentacene backbones of adjacent molecules overlap significantly. This overlap is crucial for facilitating charge transport.

Charge transport is most efficient along the direction of strongest π-orbital overlap. In contrast, transport is significantly hindered in directions perpendicular to these stacks. This anisotropy is a defining characteristic of organic single-crystal semiconductors and must be considered during device design and characterization. For instance, field-effect mobility in pentacene single crystals has shown marked anisotropic behavior.[1]

Core Electronic Properties: A Quantitative Overview

The performance of an organic semiconductor is defined by a set of key electronic parameters. These values dictate how efficiently charge carriers can be injected into the material and transported through it.

Energy Levels: HOMO, LUMO, and the Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern charge transport.

-

HOMO Level: Corresponds to the ionization potential and determines the energy barrier for injecting holes (positive charge carriers) from an electrode.

-

LUMO Level: Corresponds to the electron affinity and determines the barrier for injecting electrons (negative charge carriers).

-

Band Gap (Eg): The energy difference between the HOMO and LUMO levels. It determines the energy required to create an exciton (a bound electron-hole pair) and defines the optical absorption properties of the material. For a related compound, 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacene, the HOMO-LUMO gap is reported to be 1.75 eV.[2] In pentacene, the molecular gap has been measured at 2.35 eV.[3]

The energy levels for DPP are summarized below. These values are typically determined using techniques like cyclic voltammetry (for electrochemical gaps) and UV-visible spectroscopy (for optical gaps).

Caption: Generalized energy level diagram for an organic semiconductor.

Charge Carrier Mobility

Mobility (µ) is the measure of how quickly a charge carrier can move through a material under the influence of an electric field. It is the single most important figure of merit for transistor applications. For organic single crystals, mobility is typically measured using a Field-Effect Transistor (FET) configuration.

The charge transport mechanism in high-purity organic crystals at different temperatures can be described by two primary models:

-

Band-like Transport: At low temperatures, charge carriers are delocalized over multiple molecules and move through coherent energy bands, similar to inorganic semiconductors. In this regime, mobility increases as temperature decreases due to reduced scattering from molecular vibrations (phonons).

-

Hopping Transport: At higher temperatures, thermal disorder causes charge carriers to become localized on individual molecules. Transport occurs via incoherent "hops" between adjacent molecules. In this regime, mobility is an activated process and decreases as temperature decreases.[4]

Studies on pristine pentacene have shown that its temperature-dependent mobility is consistent with the band model for electronic transport.[5] The strong coupling of charge carriers to low-frequency molecular motions is a key aspect of the transport mechanism.[6]

Table 1: Representative Charge Carrier Mobilities of Pentacene Derivatives

| Material | Mobility (µ) [cm²/Vs] | Measurement Conditions | Notes |

| Pentacene Single Crystal | 35 (hole) | Room Temperature | Mobility increases to 58 cm²/Vs at 225 K.[5] |

| Pentacene Thin Film | up to 1.5 (hole) | Room Temperature | Performance is limited by grain boundaries.[7] |

| Rubrene Single Crystal | 1.54 (hole), 0.28 (electron) | Room Temperature | Demonstrates ambipolar transport.[4] |

| 6,13-Dichloropentacene | up to 9 (hole) | Room Temperature | High mobility achieved in a specific polymorph grown by physical vapor transport.[8] |

Note: Data for DPP single crystals can vary based on purity and crystal quality. The values for related compounds are provided for context.

Experimental Workflows: From Crystal to Device

Achieving the intrinsic electronic properties of DPP requires meticulous experimental procedures, from material purification and crystal growth to device fabrication.

Protocol: Single Crystal Growth via Physical Vapor Transport (PVT)

High-quality single crystals are a prerequisite for studying intrinsic material properties, as they are free from the grain boundaries that impede charge transport in polycrystalline thin films.[9] The Physical Vapor Transport (PVT) method is the standard for growing large, high-purity crystals of acene-based materials.[7]

Causality: The principle of PVT relies on the sublimation of the source material in a hot zone and its subsequent recrystallization in a cooler zone. A slow, steady flow of an inert carrier gas facilitates the transport of the vapor. The temperature gradient is the critical parameter that controls the nucleation and growth rate, and thus the final crystal quality. The use of a carrier gas containing hydrogen can help produce purer pentacene crystals.[7]

Step-by-Step Protocol:

-

Purification: The starting DPP powder must be purified to remove impurities, especially oxides like 6,13-pentacenequinone, which act as charge traps.[5][10] This is typically done by multi-pass sublimation in a vacuum.

-

System Setup: A quartz tube is placed in a multi-zone horizontal tube furnace. The purified DPP powder (source) is placed in the hottest zone.

-

Temperature Gradient: The furnace is programmed to create a precise temperature profile. For pentacene, source temperatures are typically between 260-290°C.[7]

-

Carrier Gas Flow: An ultra-high purity inert gas (e.g., Argon) is introduced at a very low flow rate (e.g., 0.5 L/h).[7]

-

Crystal Growth: The DPP sublimes, is carried downstream by the gas, and crystallizes in a cooler region of the tube over a period of several days (e.g., 72 hours).[7]

-

Harvesting: After cooling the system slowly to room temperature, the resulting platelet-like single crystals are carefully harvested.

Caption: Workflow for Physical Vapor Transport (PVT) crystal growth.

Protocol: Single-Crystal Field-Effect Transistor (SC-FET) Fabrication

To measure mobility, the grown crystal is integrated into a transistor structure. The bottom-gate, top-contact architecture is common for its relative simplicity and reliability.

Causality: The FET operates by applying a voltage to the gate electrode, which creates an electric field across the dielectric layer. This field induces an accumulation of charge carriers (a "channel") at the semiconductor-dielectric interface. A voltage applied between the source and drain electrodes then drives a current through this channel. The mobility is calculated from the characteristics of this current.

Step-by-Step Protocol:

-

Substrate Preparation: A heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the gate dielectric) is cleaned thoroughly.

-

Crystal Lamination: A thin, flat DPP single crystal is carefully placed onto the SiO₂ surface. Van der Waals forces are typically sufficient for adhesion.

-

Electrode Deposition: Source and drain electrodes are deposited on top of the crystal through a shadow mask. Gold (Au) is commonly used due to its high work function, which facilitates hole injection into the HOMO level of p-type semiconductors.

-

Annealing (Optional): The device may be gently annealed in an inert atmosphere to improve the contact between the electrodes and the crystal.

-

Characterization: The device is placed in a probe station under vacuum or in an inert atmosphere to perform current-voltage (I-V) measurements.

Caption: Bottom-gate, top-contact single-crystal FET architecture.

Conclusion and Outlook

6,13-Diphenylpentacene stands as a testament to the power of molecular engineering in tuning the properties of organic semiconductors. By mitigating the stability issues of pentacene while promoting a favorable π-stacking arrangement, DPP offers a robust platform for high-performance organic electronics. Its single crystals exhibit the high, anisotropic charge carrier mobilities characteristic of well-ordered molecular systems.

Future research should focus on achieving even greater control over crystal purity and polymorphism, as these factors ultimately limit device performance. Exploring novel device architectures and advanced solution-processing techniques, such as solution shearing, could pave the way for large-area, high-performance electronics based on DPP and its derivatives.[11] A deeper understanding of the interplay between molecular vibrations and charge transport will continue to be crucial in designing the next generation of organic semiconductors with mobilities that rival and even exceed those of their inorganic counterparts.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. publires.unicatt.it [publires.unicatt.it]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. On the mechanism of charge transport in pentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth and Characterization of Centimeter-Scale Pentacene Crystals for Optoelectronic Devices | MDPI [mdpi.com]

- 8. A polymorph of the 6,13-dichloropentacene organic semiconductor: crystal structure, semiconductor measurements and band structure calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. utwente.nl [utwente.nl]

- 10. research.utwente.nl [research.utwente.nl]

- 11. High mobility N-type transistors based on solution-sheared doped 6,13-bis(triisopropylsilylethynyl)pentacene thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

6,13-Diphenylpentacene HOMO LUMO energy levels calculation

An In-Depth Technical Guide to the Calculation of 6,13-Diphenylpentacene HOMO and LUMO Energy Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Diphenylpentacene (DPP) is a prominent organic semiconductor whose performance in electronic devices is intrinsically linked to its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a comprehensive, in-depth technical framework for both the computational prediction and experimental validation of these crucial energy levels. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) for accurate in-silico modeling and detail the experimental protocols for cyclic voltammetry (CV) and UV-Visible spectroscopy. By juxtaposing theoretical calculations with empirical data, this document serves as a robust reference for researchers aiming to understand and manipulate the electronic properties of DPP and similar π-conjugated systems.

Introduction: The Significance of Frontier Orbitals in Organic Electronics

The efficacy of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is largely dictated by the energy levels of their HOMO and LUMO.[1] These orbitals govern charge injection, charge transport, and the optical properties of the material. Specifically:

-

The HOMO Level: Correlates with the ionization potential and governs the material's ability to donate an electron (p-type conductivity). A higher HOMO level facilitates easier oxidation and better energy level alignment with the work function of common anodes for efficient hole injection.

-

The LUMO Level: Relates to the electron affinity and dictates the material's ability to accept an electron (n-type conductivity). A lower LUMO level is desirable for stable n-type materials and for efficient electron injection from cathodes.

-

The HOMO-LUMO Gap (Eg): This energy difference is the primary determinant of the molecule's optical absorption and emission properties.[2] It also influences the intrinsic stability and the open-circuit voltage in organic solar cells.

DPP, a derivative of pentacene, offers enhanced solubility and stability compared to its parent molecule, making it a compelling candidate for solution-processable organic electronics.[1] The phenyl substituents at the 6 and 13 positions modulate the electronic structure of the pentacene core. A precise determination of its HOMO and LUMO levels is therefore paramount for designing and optimizing DPP-based devices.

Theoretical Framework: Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for predicting the electronic structure of molecules.[3][4][5] It offers a favorable balance between computational cost and accuracy, making it well-suited for molecules the size of DPP. The core principle of DFT is to calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

The Choice of Functional and Basis Set: A Causality-Driven Decision

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the hybrid functional B3LYP (Becke, three-parameter, Lee-Yang-Parr) has a long track record of providing reliable results for ground-state properties, including molecular geometries and orbital energies.[6][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in simpler functionals.

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style basis set that provides a good compromise between accuracy and computational expense for organic molecules.[6][9] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds accurately. For higher accuracy, larger basis sets like 6-311+G(2d,p) can be employed.[10]

This combination of B3LYP/6-31G(d,p) is a well-established and validated starting point for calculations on molecules like DPP.[11][12]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for calculating the HOMO and LUMO energy levels of DPP using DFT. The Gaussian suite of programs is a widely used software package for such calculations.[6]

Step 1: Molecular Geometry Optimization

The first and most critical step is to find the lowest energy structure of the DPP molecule.

-

Input Structure: Build the 3D structure of 6,13-diphenylpentacene using a molecular editor and save it in a format compatible with the computational chemistry software.

-

Calculation Setup:

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Job Type: Optimization + Frequency. (Running a frequency calculation after optimization is crucial to confirm that the obtained structure is a true energy minimum and not a saddle point).

-

-

Execution: Run the calculation. This process iteratively adjusts the positions of the atoms until the forces on them are minimized.

-

Verification: After the calculation completes, check the output file. The absence of imaginary frequencies confirms a true minimum energy structure.

Step 2: Incorporating Solvent Effects

The electronic properties of molecules can be significantly influenced by their environment.[13][14] Performing calculations in the gas phase may not accurately reflect the situation in solution, where most experimental measurements are made. The Polarizable Continuum Model (PCM) is an efficient way to account for solvent effects.[15][16]

-

Calculation Setup: Using the optimized gas-phase geometry, set up a new calculation.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Job Type: Single Point Energy

-

Solvation Model: SCRF=(PCM, Solvent=SolventName). Replace SolventName with the solvent used in experimental validation (e.g., Dichloromethane or Chloroform).

-

Step 3: Extracting HOMO and LUMO Energies

The output file from the single-point energy calculation in the solvent contains the energies of all the molecular orbitals.

-

Locate Orbital Energies: Search the output file for the section listing the molecular orbital energies. The occupied orbitals will have negative energies, and the virtual (unoccupied) orbitals will have positive or less negative energies.

-

Identify HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) is the highest energy orbital in the list of occupied orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital in the list of virtual orbitals.

-

Record Energies: The energies are typically given in atomic units (Hartrees) and electron volts (eV). Record the values in eV. The HOMO-LUMO gap is simply the difference between these two energies (ELUMO - EHOMO).

Computational Workflow Diagram

Caption: DFT workflow for HOMO/LUMO calculation of DPP.

Experimental Validation: A Self-Validating System

Computational results must be benchmarked against experimental data for validation. Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are the primary techniques for this purpose.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of the oxidation and reduction potentials of a molecule.[17]

Protocol:

-

Solution Preparation: Prepare a dilute solution (~1 mM) of DPP in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy Carbon Electrode

-

Counter Electrode: Platinum Wire

-

Reference Electrode: Ag/AgCl or Ag/Ag+

-

-

Internal Standard: Add a small amount of ferrocene (Fc) to the solution. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference standard.

-

Measurement:

-

Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential.

-

Measure the onset potential of the first oxidation wave (Eoxonset) and the first reduction wave (Eredonset).

-

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations, where the Fc/Fc+ redox couple is assumed to have an absolute energy level of -5.1 eV relative to the vacuum level.[18]

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 5.1]

-

The electrochemical gap is then Egelectrochem = ELUMO - EHOMO.

-

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the spectrum corresponds to the optical band gap.[19]

Protocol:

-

Solution Preparation: Prepare a dilute solution of DPP in a suitable spectroscopic grade solvent (e.g., chloroform or THF).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis:

-

Identify the lowest energy (longest wavelength, λmax) absorption peak.

-

Determine the onset of this absorption peak (λonset). This is often done by finding the intersection of the tangent to the slope of the peak with the baseline.

-

Calculate the optical band gap (Egopt) using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Experimental Validation Workflow Diagram

Sources

- 1. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iris.unict.it [iris.unict.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.kci.go.kr [journal.kci.go.kr]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

In-Depth Technical Guide: Photophysical Properties of 6,13-Diphenylpentacene in Solution

Introduction

6,13-Diphenylpentacene (DPP), a derivative of pentacene, stands as a molecule of significant interest within the field of organic electronics and photonics. Its extended π-conjugated system, inherited from the pentacene core, is responsible for its remarkable electronic and optical properties.[1] Unlike its parent compound, the addition of phenyl groups at the 6 and 13 positions enhances its solubility and photostability, making it more amenable to solution-based processing and detailed photophysical investigations.[2] This guide provides a comprehensive exploration of the photophysical properties of DPP in solution, delving into the fundamental processes that govern its behavior upon interaction with light. Understanding these properties is paramount for researchers and professionals engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. A key photophysical process exhibited by DPP and other pentacene derivatives is singlet fission, the generation of two triplet excitons from a single singlet exciton, which holds the potential to significantly enhance solar cell efficiency.[2][3][4][5]

This document will cover the synthesis and solubility of DPP, its absorption and emission characteristics, and the intricate dynamics of its excited states, with a particular focus on singlet fission. We will also provide detailed experimental protocols for key photophysical measurements, offering a practical resource for researchers in the field.

Molecular Structure and Synthesis

The molecular structure of 6,13-diphenylpentacene consists of a linear pentacene core with two phenyl groups attached to the central aromatic rings. This substitution pattern is crucial in determining its electronic structure and, consequently, its photophysical behavior.

Synthesis: A common synthetic route to pentacene and its derivatives involves the reduction of a precursor like 6,13-pentacenequinone.[6] For instance, a high-yield synthesis of pentacene can be achieved from 6,13-dihydro-6,13-dihydroxypentacene.[1] The synthesis of DPP often follows similar principles, starting from precursors that can be functionalized with phenyl groups. While several synthetic methods exist, a general approach involves a Diels-Alder reaction followed by a reduction/aromatization step. The choice of synthetic route can influence the purity of the final product, which is critical for accurate photophysical measurements.

Solubility

A significant advantage of DPP over unsubstituted pentacene is its improved solubility in common organic solvents. This property is essential for solution-phase studies and for the fabrication of thin films from solution. The solubility is influenced by the nature of the solvent. While specific quantitative data is sparse in the readily available literature, DPP is known to be soluble in solvents like toluene, chloroform, and dichloromethane.[7] The choice of solvent is not only a matter of solubility but also has a profound impact on the photophysical properties due to solvent-solute interactions.[7]

Table 1: General Solubility of 6,13-Diphenylpentacene

| Solvent | General Solubility |

| Toluene | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Moderately Soluble |

| Hexane | Sparingly Soluble |

Note: This table provides a general guide. Actual solubility can vary with temperature and purity.

Electronic Absorption and Emission

The interaction of DPP with light is governed by its electronic structure. The absorption and emission of photons correspond to transitions between different electronic energy levels.

Absorption Spectroscopy

The UV-visible absorption spectrum of DPP in solution is characterized by a series of well-defined vibronic bands. These bands arise from electronic transitions from the ground state (S₀) to various vibrational levels of the first excited singlet state (S₁). The most intense absorption peak corresponds to the 0-0 transition (from the lowest vibrational level of S₀ to the lowest vibrational level of S₁). The position of these absorption bands is solvent-dependent, a phenomenon known as solvatochromism. In dichloromethane, the maximum absorption wavelength (λmax) is around 308 nm.

Fluorescence Spectroscopy

Upon excitation, the DPP molecule relaxes from the excited singlet state (S₁) back to the ground state (S₀) through various pathways, one of which is fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum, with a Stokes shift (the energy difference between the absorption and emission maxima). This shift is a consequence of vibrational relaxation in the excited state and solvent reorganization around the excited molecule. DPP is known to be a fluorescent dye that can be used as a red-emitting dopant in OLEDs.

Excited-State Dynamics and Singlet Fission

The fate of the excited DPP molecule is not limited to fluorescence. It can undergo several other photophysical processes, including intersystem crossing to a triplet state and, most notably, singlet fission.

Jablonski Diagram

The various photophysical processes can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the photophysical pathways for 6,13-diphenylpentacene.

Singlet Fission

Singlet fission (SF) is a process where a singlet exciton (S₁) in a chromophore shares its energy with a neighboring ground-state chromophore (S₀) to produce two triplet excitons (T₁).[3][4] For this process to be efficient, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2 * E(T₁)).[8] Pentacene and its derivatives are prime candidates for singlet fission due to their favorable energy level alignment.[5][8]

The rate of singlet fission in DPP can be influenced by its environment, such as aggregation state and interaction with other materials. For instance, co-aggregating DPP with PbS quantum dots has been shown to modulate the rate of singlet fission.[3][9] The rate of SF in DPP aggregates has been measured to be on the order of picoseconds.[3][9]

Experimental Protocols

To quantitatively characterize the photophysical properties of DPP, several spectroscopic techniques are employed. Below are detailed protocols for two fundamental experiments.

Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for its determination is the relative method, using a standard with a known quantum yield.

Materials:

-

6,13-Diphenylpentacene

-

Spectroscopic grade solvent (e.g., toluene)

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[10]

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the DPP sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the DPP sample using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Self-Validation:

-

The linearity of the plot of integrated fluorescence intensity versus absorbance for the series of dilute solutions confirms the absence of concentration-dependent quenching or aggregation effects.

-

The calculated quantum yield should be independent of the excitation wavelength.

Protocol 2: Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful technique to study the dynamics of excited states on timescales from femtoseconds to nanoseconds.[11][12][13] It allows for the direct observation of the formation and decay of transient species like singlet and triplet excitons.

Caption: A simplified workflow for a pump-probe transient absorption spectroscopy experiment.

Experimental Setup:

-

Laser Source: An amplified Ti:sapphire laser system is commonly used, providing femtosecond pulses.[11][12]

-

Pump Beam: A portion of the laser output is directed to an optical parametric amplifier (OPA) to generate tunable excitation pulses (the pump).[11][13]

-

Probe Beam: The remaining portion of the laser output is used to generate a broadband white-light continuum (the probe) by focusing it onto a nonlinear crystal (e.g., sapphire).[4][13]

-

Delay Line: The pump beam passes through a motorized delay stage, which allows for precise control of the time delay between the pump and probe pulses.[11]

-

Sample: The pump and probe beams are focused and spatially overlapped on the sample cell containing the DPP solution.

-

Detector: The transmitted probe light is collected by a spectrometer and a detector (e.g., a CCD camera).

Procedure:

-

The pump pulse excites a fraction of the DPP molecules to an excited state.[11]

-

The probe pulse, arriving at a specific time delay after the pump pulse, measures the absorption spectrum of the excited sample.

-

By varying the time delay, a series of transient absorption spectra are recorded.[11]

-

The change in absorbance (ΔA) is calculated as the difference between the absorption of the excited sample and the ground-state sample.[11]

-

The resulting data is a 2D map of ΔA as a function of wavelength and time, which reveals the kinetics of the excited-state processes.

Data Analysis: The transient absorption data can be analyzed to extract the lifetimes of different excited states. Global analysis of the entire dataset can identify the spectral signatures and decay kinetics of the singlet state, triplet state, and any other transient species involved in the photophysical pathways. For DPP, this technique is crucial for directly observing the dynamics of singlet fission, by monitoring the decay of the singlet excited-state absorption and the concomitant rise of the triplet-triplet absorption.[4]

Summary of Photophysical Data

The following table summarizes key photophysical parameters for 6,13-diphenylpentacene in solution, compiled from various sources. It is important to note that these values can be influenced by the solvent and experimental conditions.

Table 2: Key Photophysical Properties of 6,13-Diphenylpentacene in Solution

| Property | Value | Solvent | Reference |

| Absorption Maxima (λmax) | ~308 nm | Dichloromethane | |

| Singlet Fission Rate (in aggregates) | 0.074 ps⁻¹ to 0.37 ps⁻¹ | Aqueous dispersion | [3][9] |

Conclusion

6,13-Diphenylpentacene is a fascinating molecule with rich photophysical properties that make it a compelling candidate for applications in organic electronics. Its enhanced solubility and stability compared to pentacene allow for detailed investigations of its excited-state dynamics in solution. The phenomenon of singlet fission is of particular importance, offering a pathway to overcome the Shockley-Queisser limit in solar cells. The experimental protocols and fundamental concepts discussed in this guide provide a solid foundation for researchers and professionals to explore and harness the unique photophysical characteristics of DPP. Further research into the solvent and substituent effects on the photophysics of DPP will undoubtedly pave the way for the rational design of new materials with tailored optoelectronic properties.

References

- Systematic control of the rate of singlet fission within 6,13-diphenylpentacene aggregates with PbS quantum dot templ

- Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC - NIH.

- Systematic Control of the Rate of Singlet Fission within 6,13-Diphenylpentacene Aggregates Adsorbed to PbS Quantum Dots. RSC Publishing.

- Transient absorption experimental set-up with femtosecond time resolution. Femto- and picosecond study of DCM molecule in.

- Photophysics of Dibenzo[a,l]pentacene upon Monomer to Thin Film Transformation: Enhanced Visible Light Absorption and Ultrafast Singlet Fission. The Journal of Physical Chemistry C.

- Singlet Exciton Fission in Polycrystalline Pentacene: From Photophysics toward Devices.

- Excited-State Dynamics of 5,14- vs 6,13-Bis(trialkylsilylethynyl)

- How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution.

- An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor.

- Fast and inexpensive synthesis of penta...ing 6,13-pentacenequinone as precursor.

- 6,13-Diphenylpentacene 98 76727-11-2. Sigma-Aldrich.

- Concentration- and Solvent-Dependent Photochemical Instability of 6,13-Bis(triisopropysilylethynyl)pentacene.

- Systematic control of the rate of singlet fission within 6,13-diphenylpentacene aggregates with PbS quantum dot templ

- Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. PubMed.

Sources

- 1. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Systematic control of the rate of singlet fission within 6,13-diphenylpentacene aggregates with PbS quantum dot templates - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cathi.uacj.mx [cathi.uacj.mx]

- 7. researchgate.net [researchgate.net]

- 8. Excited-State Dynamics of 5,14- vs 6,13-Bis(trialkylsilylethynyl)-Substituted Pentacenes: Implications for Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic control of the rate of singlet fission within 6,13-diphenylpentacene aggregates with PbS quantum dot templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

An In-depth Technical Guide to the Crystal Packing and Polymorphism of 6,13-Diphenylpentacene

Abstract

6,13-Diphenylpentacene (DPP), a prominent p-type organic semiconductor, stands at the forefront of materials innovation for next-generation electronic devices.[1] Its molecular structure, characterized by a pentacene core flanked by two phenyl rings, imparts a unique combination of electronic properties and environmental stability. The performance of DPP-based devices is intrinsically linked to the solid-state arrangement of its molecules, a phenomenon governed by crystal packing and polymorphism. This guide provides a comprehensive exploration of the structural nuances of DPP, offering researchers, chemists, and material scientists a detailed understanding of its solid-state behavior. We delve into the known crystal structure of DPP, discuss the critical concept of polymorphism and its implications, and present methodologies for its control and characterization, thereby paving the way for the rational design of high-performance organic electronics.

Introduction: The Significance of 6,13-Diphenylpentacene in Organic Electronics

Pentacene and its derivatives are cornerstone materials in the field of organic electronics, renowned for their exceptional charge transport characteristics.[2] 6,13-Diphenylpentacene (DPP) emerges as a particularly promising candidate due to the synthetic modulation of the pentacene core with phenyl substituents. These modifications not only enhance the molecule's solubility and stability but also profoundly influence its solid-state packing, which in turn dictates the electronic coupling between adjacent molecules and, consequently, the macroscopic charge carrier mobility. DPP has found applications as a p-type semiconductor in organic thin-film transistors (OTFTs), a fluorescent dye in organic light-emitting diodes (OLEDs), and as an electron donor in organic solar cells.[1]

The precise arrangement of molecules in the crystalline state is paramount. Different packing motifs, such as the herringbone and pi-stacking arrangements, give rise to varying degrees of orbital overlap, directly impacting the efficiency of charge transport. Furthermore, the ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, introduces another layer of complexity and opportunity. Each polymorph, possessing a unique crystal lattice, can exhibit distinct physical and electronic properties.[2][3] A thorough understanding and control of DPP's crystal packing and polymorphism are therefore indispensable for optimizing its performance in electronic devices.

The Known Crystal Structure of 6,13-Diphenylpentacene

To date, a primary crystal structure of 6,13-diphenylpentacene has been resolved and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 298063. A detailed analysis of this structure provides a foundational understanding of the intermolecular interactions that govern the packing of DPP molecules.

The crystal structure reveals a layered arrangement where the pentacene cores of adjacent molecules exhibit a slipped pi-stacking motif. The phenyl substituents play a crucial role in modulating the intermolecular distances and the overall packing architecture. This arrangement is a delicate balance of attractive pi-pi interactions between the pentacene cores and steric hindrance from the phenyl rings.

Table 1: Crystallographic Data for 6,13-Diphenylpentacene (CCDC 298063)

| Parameter | Value |

| CCDC Number | 298063 |

| Empirical Formula | C₃₄H₂₂ |

| Formula Weight | 430.52 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.353(2) |

| b (Å) | 9.043(2) |

| c (Å) | 15.228(4) |

| α (°) | 86.13(3) |

| β (°) | 80.89(3) |

| γ (°) | 77.01(3) |

| Volume (ų) | 1099.0(5) |

| Z | 2 |

Data sourced from the Cambridge Crystallographic Data Centre.

Polymorphism: The Plurality of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[2][3] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. Consequently, polymorphs of the same compound can exhibit markedly different physical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability in pharmaceuticals and processing from solution.

-

Melting Point and Stability: Crucial for device fabrication and operational lifetime.

-

Optical Properties: Such as color and fluorescence.

-

Electronic Properties: Including charge carrier mobility and conductivity.[2]

For organic semiconductors like DPP, the existence of polymorphs is a critical consideration. A particular polymorph might exhibit significantly enhanced charge transport due to a more favorable molecular packing arrangement. Therefore, the selective crystallization of a desired polymorph is a key strategy for optimizing device performance.

While extensive studies on the polymorphism of unsubstituted pentacene and other derivatives exist, the literature currently lacks a comprehensive survey of distinct polymorphs for 6,13-diphenylpentacene. However, given the propensity of pentacene-based molecules to form multiple crystalline phases, it is highly probable that DPP also exhibits polymorphism under different crystallization conditions.[3]

Controlling Polymorphism: Experimental Methodologies

The ability to selectively crystallize a specific polymorph is a cornerstone of materials engineering. The nucleation and growth of a particular crystalline form are influenced by a variety of thermodynamic and kinetic factors.

Solvent-Induced Polymorphism

The choice of solvent is a powerful tool for controlling polymorphism.[4] Solute-solvent interactions can influence the conformation of the molecule in solution and the energetics of crystal nucleation. Different solvents can lead to the formation of different polymorphs or solvates (crystals containing solvent molecules).

Experimental Protocol: Solvent Screening for DPP Polymorphs

-

Preparation of Saturated Solutions: Prepare saturated solutions of 6,13-diphenylpentacene in a range of solvents with varying polarities (e.g., toluene, chloroform, tetrahydrofuran, acetone, ethanol).

-

Slow Evaporation: Allow the solvents to evaporate slowly at a constant temperature. This method promotes the growth of well-defined single crystals.

-

Cooling Crystallization: Slowly cool the saturated solutions to induce crystallization. The cooling rate can influence which polymorph nucleates.

-

Vapor Diffusion: Place a solution of DPP in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which DPP is poorly soluble. The slow diffusion of the anti-solvent into the DPP solution can induce crystallization.

-

Characterization: Analyze the resulting crystals using X-ray diffraction (XRD) and other techniques to identify different crystalline phases.

The Influence of Temperature and Annealing

Temperature plays a critical role in both the crystallization process and the post-crystallization modification of the solid state. Thermal annealing, the process of heating a solid material below its melting point, can provide the necessary energy for a metastable polymorph to convert to a more stable form.[5]

Experimental Workflow: Thermal Analysis and Annealing

Caption: Workflow for investigating temperature effects on DPP polymorphism.

Characterization of Crystal Packing and Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphs.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including the unit cell parameters, space group, and atomic coordinates, allowing for a detailed analysis of the molecular packing. Powder X-ray diffraction (PXRD) is a powerful tool for identifying different polymorphs in bulk samples and for monitoring phase transformations.[6]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, enthalpies of fusion, and thermal stability of different polymorphs. Phase transitions between polymorphs can often be observed as endothermic or exothermic events in a DSC thermogram.[5]

Spectroscopic Techniques

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to differentiate between polymorphs. The different intermolecular interactions in each crystalline form can lead to subtle shifts in the vibrational modes of the molecule. Solid-state UV-Vis and fluorescence spectroscopy can also reveal differences in the electronic properties of polymorphs.

Computational Modeling of the Crystal Energy Landscape

Computational methods provide invaluable insights into the thermodynamics of polymorphism by mapping the crystal energy landscape.[7][8][9] Crystal structure prediction (CSP) algorithms can generate a multitude of energetically plausible crystal structures for a given molecule. By calculating the lattice energy of these hypothetical structures, it is possible to identify the most stable polymorphs and to understand the energetic relationships between them.[7][8][10][11]

Logical Framework for Crystal Energy Landscape Calculation

Caption: Computational workflow for predicting DPP polymorphs.

Conclusion and Future Outlook

6,13-Diphenylpentacene remains a material of significant interest for the advancement of organic electronics. While its fundamental electronic properties are attractive, the full potential of this material can only be unlocked through a deep understanding and precise control of its solid-state structure. This guide has outlined the current knowledge of DPP's crystal packing and has provided a comprehensive framework for investigating its polymorphism.

The exploration of solvent- and temperature-induced polymorphism, coupled with advanced characterization techniques and computational modeling, will be crucial in identifying new crystalline forms of DPP with potentially superior charge transport properties. The methodologies detailed herein offer a roadmap for researchers to systematically explore the rich polymorphic landscape of 6,13-diphenylpentacene, ultimately enabling the fabrication of more efficient and reliable organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. A polymorph of the 6,13-dichloropentacene organic semiconductor: crystal structure, semiconductor measurements and band structure calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Thorough investigation on the high-temperature polymorphism of dipentyl-perylenediimide: thermal expansion vs. polymorphic transition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Can computed crystal energy landscapes help understand pharmaceutical solids? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stork: From crystal structure prediction to polymorph prediction: interpreting the crystal energy landscape [storkapp.me]

- 10. Free-energy landscape of polymer-crystal polymorphism - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6,13-Diphenylpentacene Films

Foreword: The Crucial Role of Structure in Functional Organic Materials

In the realm of organic electronics, 6,13-diphenylpentacene (DPP) stands out as a molecular semiconductor of significant interest. The addition of phenyl groups to the pentacene core enhances its solubility and chemical stability compared to its parent molecule, pentacene, without compromising its excellent charge transport properties.[1][2] These characteristics make DPP a promising candidate for next-generation organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and photovoltaic devices.[3][4]

However, the ultimate performance of any DPP-based device is not dictated by the molecule alone, but by the collective behavior of molecules within a thin film. The solid-state packing, molecular orientation, and crystalline morphology are paramount. It is at this intersection of the molecular and the macroscopic that spectroscopic characterization becomes the indispensable tool for researchers and engineers. This guide provides an in-depth, experience-driven approach to elucidating the critical structure-property relationships in DPP films, moving beyond mere data collection to a holistic understanding of the material.

Part 1: The Foundation - DPP Thin Film Preparation

The spectroscopic signature of a DPP film is intrinsically linked to its fabrication method. The choice of deposition technique is the first and most critical experimental parameter, as it directly governs film morphology, crystallinity, and molecular orientation.

Two primary families of deposition techniques are employed for small molecules like DPP: vacuum-based and solution-based methods.

Thermal Evaporation: The Path to High Purity

Thermal vacuum evaporation is a cornerstone technique for depositing high-purity, well-ordered thin films of small molecules.[1][5]

Causality Behind the Choice: This method is preferred when pristine films with minimal solvent-induced defects are required. By sublimating the material under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr), molecules travel with a long mean free path and condense onto a substrate, forming a film.[6] The key advantage is precise control over deposition rate and film thickness, which allows for the growth of highly crystalline structures.

-

Substrate Preparation: Begin with a meticulously cleaned substrate (e.g., Si/SiO₂, glass, or ITO-coated glass). A common and effective cleaning sequence is sonication in a sequence of deionized water with detergent, acetone, and isopropanol (15 minutes each), followed by drying with a stream of dry N₂. For OTFT applications, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to promote favorable molecular packing.

-

Source Loading: Load high-purity (≥99.5%) DPP powder into a thermal evaporation source (e.g., a resistively heated boat made of tungsten or molybdenum).

-

System Pump-Down: Mount the cleaned substrates in the vacuum chamber and evacuate to a base pressure of at least 5 x 10⁻⁶ Torr. This minimizes contamination from residual gases.

-

Deposition:

-

Heat the source slowly until the DPP begins to sublimate.

-

Control the deposition rate, monitored by a quartz crystal microbalance (QCM), to a slow and steady value, typically 0.1-0.5 Å/s. A slow rate is crucial for molecules to find their lowest energy sites on the substrate, promoting larger crystalline domains.

-

Maintain the substrate at a specific temperature (T_sub). T_sub is a critical parameter; for pentacene derivatives, temperatures slightly above room temperature (e.g., 60-80 °C) often enhance crystallinity.

-

-

Post-Deposition: Once the desired thickness is reached, close the source shutter and allow the system to cool before venting.

Self-Validation: The quality of the vacuum and the stability of the deposition rate are primary indicators of a successful run. A stable QCM reading is essential.

Solution Processing: The Route to Scalability

Solution-based techniques like spin-coating and drop-casting are attractive due to their low cost and potential for large-area device fabrication.[3] The improved solubility of DPP makes it more amenable to these methods than pristine pentacene.

Causality Behind the Choice: Solution processing allows for rapid prototyping and is compatible with flexible substrates. However, the solvent's evaporation dynamics, solution concentration, and substrate surface energy heavily influence the final film morphology, often leading to polycrystalline or amorphous structures.[7]

-

Solution Preparation: Dissolve DPP in a suitable high-boiling-point organic solvent (e.g., toluene, chlorobenzene, or dichlorobenzene) to a specific concentration (e.g., 5-10 mg/mL). Gentle heating and stirring may be required. Filter the solution through a 0.2 µm PTFE filter to remove particulates.

-

Substrate Preparation: Clean substrates as described for thermal evaporation.

-

Coating:

-

Dispense a controlled volume of the DPP solution onto the center of the substrate.

-

Accelerate the substrate to a target spin speed (e.g., 1000-4000 RPM) and hold for a set duration (e.g., 60 seconds). The final film thickness is inversely related to the spin speed.[3]

-

-

Annealing: Transfer the coated substrate to a hotplate for solvent annealing (in a solvent vapor environment) or thermal annealing (e.g., at 80-120 °C) to remove residual solvent and improve molecular ordering.

Self-Validation: A visually uniform, defect-free film is the first sign of success. The presence of "coffee rings" or crystallite agglomerations indicates suboptimal processing parameters that need adjustment.

Part 2: Core Spectroscopic Techniques

With a film prepared, we can now employ a suite of spectroscopic techniques to decode its properties.

UV-Visible (UV-Vis) Absorption Spectroscopy